molecular formula C9H9FN2O2 B1440032 N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide CAS No. 1235441-78-7

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No. B1440032
CAS RN: 1235441-78-7
M. Wt: 196.18 g/mol
InChI Key: YCKUALHNSOMJPK-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-4H,5H2,1H3,(H,12,13) . The molecular weight is 196.18 .


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

  • Herbicide Development : Research has shown that derivatives of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide demonstrate significant herbicidal activities. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, synthesized using 4-fluoro-aniline, displayed effective herbicidal properties against dicotyledonous weeds (Wu et al., 2011).

  • Synthesis of Novel Compounds : The compound has been utilized as a starting material or intermediate in the synthesis of various novel chemical entities. For example, the synthesis of new 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as a primary compound is an example of its application in chemical synthesis (Yang Man-li, 2008).

  • Antimalarial Drug Synthesis : It serves as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as the catalyst is a key step in the natural synthesis of these drugs (Magadum & Yadav, 2018).

  • Antioxidant Agent Development : The compound has been used in the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which exhibit considerable antioxidant activity. This is critical for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

  • Anti-Inflammatory Drug Research : Derivatives of this compound have shown potential in anti-inflammatory drug development. For instance, certain synthesized derivatives exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).

  • Chemical Research and Analysis : The compound has been involved in various chemical research studies, such as its use in the study of chemoselective acetylation processes and the analysis of its reaction mechanisms (Hocker & Giesecke, 2003).

properties

IUPAC Name

(2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKUALHNSOMJPK-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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